
Bromocyclohexane
Overview
Description
It is a colorless liquid with a density of 1.324 g/cm³ and a boiling point of approximately 166-167°C . This compound is commonly used in organic synthesis and various industrial applications.
Preparation Methods
Bromocyclohexane can be synthesized through several methods:
Free Radical Bromination: This method involves the bromination of cyclohexane using bromine in the presence of ultraviolet light or a radical initiator.
Reaction with Hydrobromic Acid: Cyclohexanol reacts with hydrobromic acid to produce this compound.
In industrial settings, the free radical bromination method is often preferred due to its simplicity and efficiency.
Chemical Reactions Analysis
Bromocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: this compound can undergo elimination reactions to form cyclohexene.
Cross-Coupling Reactions: It is a standard coupling partner in cross-coupling reactions, often used in the formation of carbon-carbon bonds.
Scientific Research Applications
Chemical Research Applications
1. Study of Conformational Isomers
Bromocyclohexane is predominantly utilized in the study of conformational isomers, particularly the equatorial and axial forms of the molecule. Researchers employ vacuum ultraviolet mass-analyzed threshold ionization spectroscopy to investigate the ionization energies of these isomers. This technique allows for precise measurements of the energy required to remove an electron from the molecule, providing insights into their electronic structures and stabilities .
2. Ionization Energy Comparisons
The ionization energies for the equatorial and axial conformers of this compound have been determined to be approximately 9.8308 eV and 9.8409 eV, respectively . These measurements are crucial for understanding the stability and reactivity of different conformations, which can influence reaction pathways in organic chemistry.
3. Synthesis of Anticancer Drugs
this compound has also been implicated in the synthesis of anticancer drugs. Its reactivity profile allows it to participate in various organic transformations that are essential for developing pharmaceutical compounds .
Industrial Applications
1. Flame Retardants
this compound is used as a precursor in the manufacturing of flame retardants. Its bromine content imparts fire-resistant properties to various materials, making it valuable in industries where fire safety is critical .
2. Laboratory Reagent
In laboratory settings, this compound serves as a reagent in organic synthesis reactions. It facilitates nucleophilic substitution reactions due to its secondary carbon structure, which influences its reactivity compared to primary and tertiary alkyl halides .
Case Study 1: Ionization Studies
A study published in The Journal of Physical Chemistry detailed the ionization energy differences between equatorial and axial conformers of this compound using advanced spectroscopic techniques. The findings highlighted how slight variations in molecular conformation can significantly impact chemical properties .
Case Study 2: Anticancer Drug Synthesis
Research featured in Vollhardt Organic Chemistry discusses how this compound serves as a key intermediate in synthesizing novel anticancer agents through selective nucleophilic substitutions .
Mechanism of Action
The mechanism of action of bromocyclohexane in chemical reactions involves the formation of a carbocation intermediate in substitution reactions. In elimination reactions, the mechanism is a one-step process where both the substrate and nucleophile are involved, favoring an anti-elimination due to the flow of electrons .
Comparison with Similar Compounds
Bromocyclohexane can be compared with other halogenated cyclohexanes:
Chlorocyclohexane: Similar to this compound but with a chlorine atom instead of bromine. It has different reactivity and physical properties.
Fluorocyclohexane: Contains a fluorine atom, making it less reactive due to the strong carbon-fluorine bond.
Iodocyclohexane: Contains an iodine atom, which is more reactive than this compound due to the weaker carbon-iodine bond.
This compound is unique due to its moderate reactivity and its ability to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Biological Activity
Bromocyclohexane, a brominated derivative of cyclohexane, is an organic compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom attached to a cyclohexane ring. Its molecular formula is , and it exhibits properties typical of alkyl halides, such as reactivity in nucleophilic substitution and elimination reactions. The bromine atom serves as a leaving group, facilitating various chemical transformations that can lead to biologically active compounds.
Mechanisms of Biological Activity
This compound's biological activity can be attributed to its ability to interact with biological macromolecules, particularly enzymes and receptors. The following mechanisms are significant:
- Nucleophilic Substitution Reactions : this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as hydroxide ions. This reaction can lead to the formation of alcohols or other functional groups that may exhibit biological activity .
- Elimination Reactions : The compound can also participate in elimination reactions (E1 or E2), resulting in the formation of alkenes. These products may possess distinct biological properties compared to the parent compound .
Biological Activities
Research has identified several biological activities associated with this compound and its derivatives:
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial efficacy of this compound derivatives, researchers synthesized several analogs and tested them against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents.
Case Study 2: Cytotoxicity Assessment
A series of experiments were conducted to assess the cytotoxic effects of this compound derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The most potent compounds showed IC50 values ranging from 49.79 µM to 113.70 µM, indicating their potential as anticancer agents .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
4r | 60.70 | RKO |
4s | 49.79 | PC-3 |
4d | 113.70 | HeLa |
Q & A
Q. Basic: What are the key conformational considerations when studying bromocyclohexane in elimination reactions?
This compound predominantly adopts chair conformations, with the bromine substituent occupying axial or equatorial positions. The axial conformation is critical for E2 elimination, as it aligns the β-hydrogen anti-periplanar to the leaving group (Br). Researchers should use dynamic NMR spectroscopy to monitor ring-flipping kinetics or computational models (e.g., molecular mechanics) to predict conformational equilibria. Note that steric strain from 1,3-diaxial interactions destabilizes the axial conformer, but this geometry remains essential for reaction feasibility .
Q. Advanced: How can researchers experimentally determine the energy difference between axial and equatorial conformers?
The energy difference (ΔG) can be quantified via calorimetry. Kobashi and Oguni (1995) measured heat capacities of this compound between 10–300 K, revealing phase transitions linked to conformational stability. Computational methods like density functional theory (DFT) calculate strain energies, with 1,3-diaxial interactions contributing ~2.4 kJ/mol per interaction. Combining these approaches validates theoretical predictions with experimental thermodynamic data .
Q. Basic: What safety protocols are essential for handling this compound?
This compound is flammable (flash point 62°C) and requires:
- PPE : Nitrile gloves, sealed goggles, and flame-resistant lab coats .
- Ventilation : Use fume hoods to avoid vapor inhalation (P261, P271) .
- Storage : Tightly sealed containers in cool, dry, well-ventilated areas (P403+P233) .
- Disposal : Follow hazardous waste guidelines (P501) .
Q. Advanced: How can axial this compound conformers be isolated for structural analysis?
Axial conformers are stabilized via inclusion complexes with host molecules like 9,9'-bianthryl. Sigma-Aldrich researchers isolated axial this compound in such complexes, enabling X-ray crystallography to identify weak Cl···H interactions. This method preserves the axial geometry for detailed structural characterization .
Q. Basic: How do 1,3-diaxial interactions influence this compound's reactivity?
1,3-Diaxial interactions impose steric strain (~1.2 kJ/mol per interaction) in axial conformers, reducing their thermodynamic stability. This strain impacts reaction kinetics; for example, equatorial dominance in solution may slow E2 elimination. Researchers should calculate strain energy using molecular modeling and compare kinetic data under varying temperatures to isolate steric effects .
Q. Advanced: How to resolve contradictions in thermodynamic data for this compound?
Discrepancies in ΔG values often arise from methodological differences. Cross-validate using:
- Calorimetry : Reproduce Kobashi and Oguni’s protocols to measure heat capacities .
- Spectroscopy : Compare NMR-derived populations of axial/equatorial conformers.
- Meta-analysis : Review historical datasets to identify systematic errors (e.g., impurities, instrument calibration) .
Q. Basic: What analytical techniques validate this compound derivatives in synthesis?
- NMR : ¹H/¹³C spectra confirm substitution patterns and purity.
- GC-MS : Quantifies residual solvents and byproducts.
- Elemental Analysis : Verifies stoichiometry for novel compounds.
Document methods per journal guidelines (e.g., Beilstein JOC) to ensure reproducibility .
Q. Advanced: What computational strategies predict this compound's conformational behavior?
Molecular dynamics (MD) simulations model ring-flipping kinetics, while quantum mechanical calculations (e.g., DFT) optimize transition states for elimination reactions. Tools like the CC-DPS database provide thermodynamic profiles using QSPR and neural networks, enabling rapid prediction of substituent effects .
Properties
IUPAC Name |
bromocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNQQHJNRPDOQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044148 | |
Record name | Bromocyclohexane | |
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Molecular Weight |
163.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a penetrating odor; [Merck Index] Colorless liquid with an unpleasant odor; [Acros Organics MSDS] | |
Record name | Cyclohexyl bromide | |
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Vapor Pressure |
3.62 [mmHg] | |
Record name | Cyclohexyl bromide | |
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CAS No. |
108-85-0 | |
Record name | Bromocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexyl bromide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108850 | |
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Record name | BROMOCYCLOHEXANE | |
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Record name | Cyclohexane, bromo- | |
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Record name | Bromocyclohexane | |
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Record name | Bromocyclohexane | |
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Record name | CYCLOHEXYL BROMIDE | |
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Retrosynthesis Analysis
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